3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with nitrogen atoms at positions 1, 3, and 3. Key structural features include:
- Position 3: A 4-fluorophenyl group, which enhances electronic interactions and metabolic stability due to the fluorine atom’s electronegativity and lipophilicity .
- Position 5: A methyl substituent, contributing to steric and hydrophobic effects.
- Position 2: A trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety that improves binding affinity and resistance to oxidative metabolism.
- Position 7: A branched alkyl chain (3-methylbutyl) attached via an amine linkage, which balances lipophilicity and solubility .
This compound has been investigated for its anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (M.tb), with structural optimizations targeting ATP synthase inhibition .
Properties
Molecular Formula |
C19H20F4N4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H20F4N4/c1-11(2)8-9-24-15-10-12(3)25-18-16(13-4-6-14(20)7-5-13)17(19(21,22)23)26-27(15)18/h4-7,10-11,24H,8-9H2,1-3H3 |
InChI Key |
YXPUVXQDNCMSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles under microwave irradiation. This method is efficient and yields the desired pyrazole-fused heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted palladium-catalyzed reactions can be optimized for industrial applications to ensure high yields and purity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes. The pyrazolo[1,5-a]pyrimidine core interacts with active sites, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent biological activity. Below is a comparative analysis of substituent effects at key positions:
Position 3 Substituents
Trend : Fluorine at the para position of the phenyl ring improves target binding and reduces metabolic degradation .
Position 5 Substituents
Trend : Smaller substituents (e.g., methyl) optimize permeability, while bulkier groups (e.g., tert-butyl) hinder target engagement .
Position 2 Substituents
Trend : Strong electron-withdrawing groups (e.g., CF₃) at position 2 are critical for enzymatic inhibition .
Amine Side Chain Modifications
Trend : Branched alkyl chains (e.g., 3-methylbutyl) offer a balance between stability and solubility, while aromatic amines (e.g., pyridylmethyl) improve potency at the cost of metabolic liability .
Key Research Findings
Anti-Mycobacterial Activity: The target compound’s 4-fluorophenyl and CF₃ groups synergistically enhance M.tb inhibition (MIC < 0.1 µM), outperforming analogs with non-fluorinated aryl groups .
Metabolic Stability : The 3-methylbutyl side chain reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 min vs. 12 min for pyridylmethyl analogs) .
Selectivity : Low hERG channel inhibition (IC₅₀ > 30 µM) suggests reduced cardiac toxicity risk compared to earlier triazolopyrimidine derivatives .
Q & A
(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves:
- Core Formation : Cyclization of pyrazole precursors with substituted pyrimidine intermediates. For example, Suzuki-Miyaura cross-coupling reactions using aryl boronic acids (e.g., 4-fluorophenylboronic acid) to introduce substituents at specific positions .
- Amine Attachment : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 3-methylbutyl amine moiety. Solvent choice (e.g., NMP or DMF) and temperature control (80–120°C) are critical for minimizing side reactions .
- Optimization : Catalysts like Pd(PPh₃)₄ for Suzuki reactions and ligands such as Xantphos for Buchwald-Hartwig steps improve yield. Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures .
(Basic) What spectroscopic and crystallographic methods are most reliable for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
- X-ray Crystallography : Single-crystal analysis confirms bond angles and substituent orientation. For example, orthorhombic crystal systems (e.g., space group Pbca) with Z = 8 are common .
- HRMS : Validate molecular weight with <5 ppm error (e.g., ESI+ mode) .
(Advanced) How do substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impact enzymatic inhibition efficacy?
Answer:
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance binding to hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase in Plasmodium falciparum). The 4-fluorophenyl group improves IC₅₀ by 10-fold compared to unsubstituted analogs .
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but reduce target affinity. For example, 4-methoxyphenyl analogs show 50% lower inhibition in kinase assays .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
(Advanced) What strategies resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Confirm anticancer activity via both MTT (cell viability) and caspase-3 activation (apoptosis) assays .
- Structural Analogs : Compare activity of derivatives (e.g., 3-methylbutyl vs. phenethyl amine side chains) to isolate substituent-specific effects .
- Dose-Response Curves : Use Hill slopes to identify cooperative binding anomalies. A slope >1 suggests nonspecific aggregation .
(Advanced) How can computational modeling predict binding affinity to enzymatic targets, and what validation is required?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses. Focus on hydrogen bonding with catalytic residues (e.g., Lys100 in M. tuberculosis enoyl-ACP reductase) and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
- Validation :
(Advanced) What experimental designs are optimal for evaluating pharmacokinetic properties in preclinical studies?
Answer:
- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.5/7.4 to simulate GI and blood-brain barrier penetration .
- Metabolism : Incubate with liver microsomes (human/rodent) and monitor CYP450-mediated degradation via LC-MS. The 3-methylbutyl chain reduces CYP3A4 susceptibility compared to shorter alkyl amines .
- Excretion : Radiolabel the compound (e.g., ¹⁴C at the pyrimidine ring) and quantify fecal/urinary recovery in rodent models .
(Basic) What are the key challenges in scaling up synthesis for in vivo studies?
Answer:
- Purification : Replace column chromatography with countercurrent distribution for gram-scale batches .
- Solvent Waste : Optimize solvent recovery (e.g., DMF distillation) to meet green chemistry standards .
- Stability : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage .
(Advanced) How does the trifluoromethyl group influence photophysical properties in material science applications?
Answer:
- Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electron transport in perovskite solar cells (PCE >18%) .
- Thermal Stability : TGA shows decomposition temperatures >250°C, suitable for OLED fabrication .
- Validation : UV-vis (λmax ~350 nm) and cyclic voltammetry (Ered = -1.2 V vs. Ag/AgCl) characterize charge transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
